(1r,2s)-2-Sulfanylcyclopentanol
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Overview
Description
(1r,2s)-2-Sulfanylcyclopentanol is a chiral compound with a unique structure that includes a cyclopentane ring substituted with a thiol (sulfanyl) group and a hydroxyl group The compound’s stereochemistry is specified by the (1r,2s) configuration, indicating the spatial arrangement of its substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-2-Sulfanylcyclopentanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a cyclopentane derivative, the introduction of the thiol and hydroxyl groups can be carried out using specific reagents and catalysts. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and the reactions are often conducted at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1r,2s)-2-Sulfanylcyclopentanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The hydroxyl group can be reduced to form the corresponding cyclopentane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while reduction of the hydroxyl group can produce cyclopentane derivatives.
Scientific Research Applications
(1r,2s)-2-Sulfanylcyclopentanol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-based redox processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1r,2s)-2-Sulfanylcyclopentanol involves its interaction with molecular targets through its thiol and hydroxyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1r,2s)-2-Hydroxycyclopentanol: Similar structure but lacks the thiol group, leading to different reactivity and applications.
(1r,2s)-2-Thiocyclopentanol: Similar structure but lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness
(1r,2s)-2-Sulfanylcyclopentanol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5457-57-8 |
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Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
(1R,2S)-2-sulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
BSQRYKFTXPXVIK-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)S)O |
Canonical SMILES |
C1CC(C(C1)S)O |
Origin of Product |
United States |
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